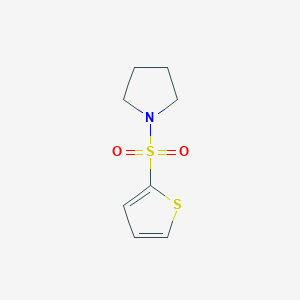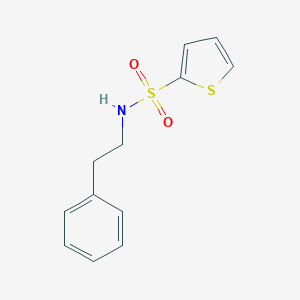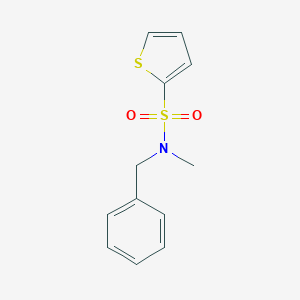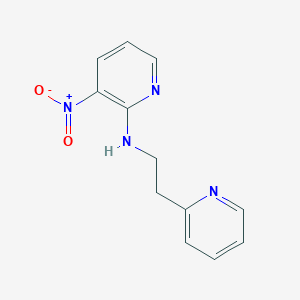
3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridine-based compounds, have shown remarkable versatility as synthetic intermediates in organic chemistry. Their biological importance stems from their utility in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and their applications in drug development. These compounds, owing to their unique structural features, have been leveraged for a plethora of organic transformations, highlighting their potential in catalysis and synthesis innovations. The importance of these compounds in organic syntheses, including the role of pyridine derivatives, underscores their utility in constructing complex molecular architectures and facilitating catalytic processes that are foundational in pharmaceutical and materials science research (Dongli Li et al., 2019).
Environmental Implications and Nitrogen Cycle
In the environmental context, nitrogen-containing compounds, including pyridine derivatives, play crucial roles in processes such as nitrification and denitrification, impacting the nitrogen cycle and greenhouse gas emissions. Understanding these compounds' behavior and reactivity can inform strategies to mitigate nitrous oxide emissions, a potent greenhouse gas, from aquaculture and agricultural practices. The investigation into the roles of such compounds in the nitrogen cycle can contribute to more sustainable environmental management practices (Zhen Hu et al., 2012).
Photoreactive Applications
The photoreactivity of ortho-nitrobenzylpyridines, a category closely related to the compound , demonstrates significant potential for applications in photon-based electronics. Their solid-state photochromic activity, minimal structural changes during photoreactions, and inherent polystability make them attractive candidates for developing new materials for electronic and photonic devices. These properties suggest a pathway for leveraging the unique characteristics of nitro-substituted pyridines in the development of advanced materials with novel electronic functions (P. Naumov, 2006).
Drug Development and Biomedical Research
While explicitly excluding drug use and side effects, it's pertinent to highlight the broader context in which pyridine derivatives, including those modified with nitro groups, find relevance in medicinal chemistry and drug development. Their structural motifs serve as key intermediates in synthesizing compounds with potential anticancer, antibacterial, and anti-inflammatory activities. The exploration of these derivatives in drug development underscores their significance in creating therapeutic agents aimed at addressing various health challenges (A. M. Tafesh & J. Weiguny, 1996).
Mécanisme D'action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their biological and therapeutic value . These compounds have been found to interact with various targets, including Sterol 14-alpha demethylase (CYP51) protein and collagen prolyl-4-hydroxylase .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, the compound has been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix.
Result of Action
For instance, some compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially lead to a decrease in collagen production.
Action Environment
It is known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds . This suggests that the compound’s action may be influenced by its chemical environment.
Propriétés
IUPAC Name |
3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQTEUJVPKLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B495169.png)
![2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B495170.png)
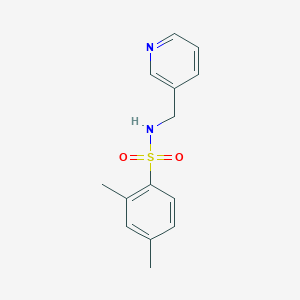
![1-ethyl-6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B495174.png)
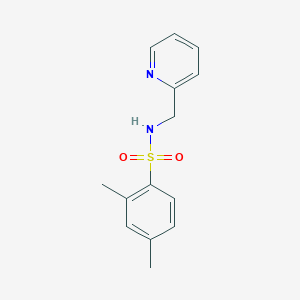
![1-[2-(2-Fluoro-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B495179.png)
![3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B495182.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495183.png)
